molecular formula C14H12ClN3O B427566 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride CAS No. 33101-93-8

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride

Cat. No.: B427566
CAS No.: 33101-93-8
M. Wt: 273.72 g/mol
InChI Key: PUKSXDOBWDDAGI-QGOAFFKASA-N
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Description

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a chemical compound with the molecular formula C14H12ClN3O . It is known for its unique structure, which includes an anilino group, an oxo group, and a phenylethanehydrazonoyl chloride moiety. This compound is used in various scientific research applications due to its reactivity and potential for forming complex structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride typically involves the reaction of aniline derivatives with oxo compounds under specific conditions. One common method includes the reaction of aniline with a chlorinated oxo compound in the presence of a base to form the desired product . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound .

Chemical Reactions Analysis

Types of Reactions

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and in the presence of solvents like acetonitrile or methanol.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted anilino compounds.

Scientific Research Applications

2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to form complex molecules and study reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research on this compound includes its potential use in developing pharmaceuticals and studying drug interactions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with various substrates. This makes it a valuable compound in synthetic chemistry and biochemical research .

Properties

CAS No.

33101-93-8

Molecular Formula

C14H12ClN3O

Molecular Weight

273.72 g/mol

IUPAC Name

(1E)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride

InChI

InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13+

InChI Key

PUKSXDOBWDDAGI-QGOAFFKASA-N

SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N\NC2=CC=CC=C2)/Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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